Chemical Structure and Properties of 1-Oxo-1H-isochromene-4-carboxylic Acid
Chemical Structure and Properties of 1-Oxo-1H-isochromene-4-carboxylic Acid
An In-Depth Technical Guide for Drug Development Professionals
Executive Summary
1-Oxo-1H-isochromene-4-carboxylic acid (CAS: 15868-29-8), often referred to as isocoumarin-4-carboxylic acid, represents a privileged scaffold in medicinal chemistry. Unlike its isomer coumarin (2-oxo-2H-chromene), the isocoumarin core contains a reversed lactone orientation that imparts unique electronic properties and reactivity profiles.
This molecule is primarily recognized as a potent, mechanism-based inhibitor of serine proteases (e.g., human leukocyte elastase, chymotrypsin, thrombin).[1][2] Its 4-carboxylic acid moiety serves as a critical handle for chemical diversification, allowing researchers to tune solubility, bioavailability, and target specificity (S' subsite interactions). This guide synthesizes the structural, synthetic, and pharmacological parameters necessary to utilize this scaffold effectively in drug discovery.
Chemical Identity & Physicochemical Properties[3][4][5]
The isocoumarin-4-carboxylic acid core is defined by a benzene ring fused to a pyran-2-one ring, with a carboxylic acid at the C4 position. The electron-deficient nature of the lactone ring, combined with the withdrawing effect of the carboxyl group, makes the C3-C4 double bond and the lactone carbonyl highly reactive toward nucleophiles.
Key Data Summary
| Property | Value | Notes |
| IUPAC Name | 1-Oxo-1H-isochromene-4-carboxylic acid | Also: 1-oxo-1H-2-benzopyran-4-carboxylic acid |
| CAS Number | 15868-29-8 | |
| Molecular Formula | C₁₀H₆O₄ | |
| Molecular Weight | 190.15 g/mol | |
| Physical State | Solid (White to pale yellow) | Crystalline powder |
| Solubility | DMSO, Methanol, DMF | Poor solubility in water/non-polar solvents |
| LogP (Calc) | ~1.49 | Moderate lipophilicity |
| pKa (Predicted) | 3.5 – 3.8 | Stronger acid than benzoic acid (4.[2][3][4][5]2) due to vinylogous conjugation with lactone carbonyl |
| H-Bond Donors | 1 (COOH) | |
| H-Bond Acceptors | 4 (Lactone O, COOH) |
Electronic Distribution & Reactivity
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Electrophilic Centers: The C1 carbonyl is the primary site for nucleophilic attack (e.g., by the active site serine of proteases). The C3 position is activated for Michael-type additions if the C4 position holds an electron-withdrawing group (like COOH).
-
Acidic Character: The C4-COOH is electronically coupled to the aromatic system. Deprotonation yields a carboxylate that can stabilize the molecule but also alters the electrophilicity of the lactone ring, a critical factor in assay buffer formulation (pH sensitivity).
Synthetic Pathways[3][7]
The synthesis of the isocoumarin-4-carboxylic acid core generally proceeds via the cyclization of homophthalic acid derivatives. The choice of method depends on the desired substitution at the C3 position.
Primary Route: Homophthalic Anhydride Condensation
The most robust and scalable method involves the condensation of homophthalic anhydride with an electrophile (aldehyde or acid chloride). This route is preferred for generating 3-substituted derivatives, which are common in drug development.
Figure 1: General synthetic strategy using homophthalic anhydride.
Experimental Protocol: Synthesis of 3-Alkyl-1-Oxo-1H-isochromene-4-carboxylic Acid
Note: This protocol is adapted for the synthesis of 3-substituted derivatives, the most bioactive class.
Reagents:
-
Homophthalic anhydride (1.0 equiv)
-
Aldehyde (e.g., Octanal, 1.1 equiv)
-
DMAP (4-Dimethylaminopyridine) (1.0 equiv) or Et₃N
-
Solvent: Dichloromethane (DCM) or Chloroform
Step-by-Step Methodology:
-
Setup: Flame-dry a round-bottom flask and purge with nitrogen. Moisture sensitivity is moderate, but anhydrous conditions improve yield.
-
Dissolution: Dissolve homophthalic anhydride (e.g., 2.0 g) in anhydrous DCM (20 mL).
-
Addition: Add the aldehyde (1.1 equiv) followed by the slow addition of DMAP (1.0 equiv). The reaction is exothermic; perform at 0°C initially, then warm to room temperature.
-
Reaction: Stir at room temperature for 10–16 hours. Monitor by TLC (System: Hexane/EtOAc 1:1). The anhydride spot should disappear.
-
Workup:
-
Dilute with DCM (50 mL).
-
Wash with 1M HCl (2 x 30 mL) to remove DMAP and protonate the carboxylic acid product.
-
Wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
-
Purification: The crude product is often a mixture of cis and trans isomers (regarding the 3,4-dihydro intermediate) or the fully unsaturated isocoumarin depending on conditions. Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, DCM/MeOH gradient).
Critical Control Point: The formation of the C3-C4 double bond (aromatization) to form the final isocoumarin often occurs spontaneously or requires mild acid catalysis during workup. Ensure the product is fully conjugated (check UV absorbance or NMR for vinyl proton absence if 3-substituted).
Pharmacological Relevance: Serine Protease Inhibition[1][2][8]
Isocoumarins are suicide inhibitors (mechanism-based inactivators) of serine proteases.[2] They are particularly valuable because they form a stable acyl-enzyme complex that hydrolyzes very slowly, effectively permanently disabling the enzyme.
Mechanism of Action
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Binding: The isocoumarin binds to the protease active site. The 3- and 4-substituents orient the molecule within the S and S' subsites.
-
Acylation: The active site Serine-OH attacks the C1-carbonyl of the isocoumarin ring.
-
Ring Opening: The lactone ring opens, tethering the inhibitor to the enzyme via an ester bond.
-
Recapture (Optional but Potent): In some derivatives (e.g., 3,4-dichloroisocoumarin), the newly exposed functional groups can alkylate the active site Histidine , preventing deacylation and "locking" the enzyme dead.
Figure 2: Mechanism of serine protease inactivation by isocoumarin derivatives.
Structure-Activity Relationship (SAR)
-
Position 4 (COOH): Essential for solubility and can be derivatized to amides to target the S' subsites of the protease. Converting the acid to an electron-withdrawing ester or amide often increases potency by activating the C1 carbonyl.
-
Position 3: Determines primary specificity.
-
Position 7: Substituents here (e.g., amino, nitro) can modulate the electronic reactivity of the ring and provide secondary interaction points.
Experimental Assay: Protease Inhibition Screening
To validate the activity of 1-oxo-1H-isochromene-4-carboxylic acid or its derivatives, a standard spectrophotometric kinetic assay is recommended.
Protocol:
-
Buffer: 50 mM HEPES or Tris-HCl, pH 7.5, 0.5 M NaCl. (Avoid nucleophilic buffers like imidazole if possible, though HEPES is standard).
-
Enzyme: Human Leukocyte Elastase (HLE) or Chymotrypsin (10–50 nM final concentration).
-
Substrate: Chromogenic substrate specific to the protease (e.g., MeO-Suc-Ala-Ala-Pro-Val-pNA for HLE).
-
Inhibitor Preparation: Dissolve isocoumarin in DMSO (10 mM stock). Prepare serial dilutions.
-
Procedure:
-
Incubate Enzyme + Inhibitor for 30 minutes at 25°C (to allow acylation).
-
Add Substrate.[4]
-
Monitor Absorbance at 405 nm (release of p-nitroaniline) for 10 minutes.
-
-
Analysis: Plot residual enzyme activity vs. [Inhibitor]. Calculate
for irreversible inhibitors, or for comparative potency.
Future Outlook & Applications
The 1-oxo-1H-isochromene-4-carboxylic acid scaffold is currently underutilized compared to coumarins. However, its potential in anticoagulant therapy (thrombin inhibition) and anti-inflammatory drugs (elastase inhibition in COPD) is significant. Future work focuses on:
-
Peptidomimetics: Coupling the 4-COOH to peptide chains to create highly specific protease inhibitors.
-
Fluorescent Probes: Utilizing the isocoumarin core's fluorescence (when substituted) to track enzyme activity in vivo.
References
-
Mechanism-based isocoumarin inhibitors for serine proteases. PubMed. [Link]
-
Synthesis and Characterization of cis-/trans-(±)-3-alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic acids. MDPI / Preprints. [Link]
-
Reaction of serine proteases with substituted isocoumarins: discovery of 3,4-dichloroisocoumarin. Biochemistry. [Link][2]
-
Coumarin and Isocoumarin as Serine Protease Inhibitors. Current Pharmaceutical Design. [Link]
Sources
- 1. Coumarin and isocoumarin as serine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pp.bme.hu [pp.bme.hu]
- 6. Mechanism-based isocoumarin inhibitors for serine proteases: use of active site structure and substrate specificity in inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
